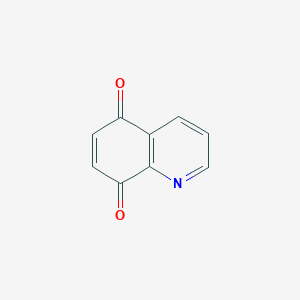

5,8-Quinolinedione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJSPQCVDHGYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146665 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-83-4 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,8 Quinolinedione and Its Derivatives

Synthesis from Precursor Compounds

The foundational 5,8-quinolinedione structure can be accessed through various synthetic routes, primarily involving the modification of existing quinoline (B57606) frameworks or the construction of the heterocyclic system.

Preparation from this compound and 6,7-Dihalogen-5,8-Quinolinediones

Synthetic derivatives of this compound are frequently produced from either this compound itself or from 6,7-dihalogen-5,8-quinolinediones. mdpi.com The halogenated precursors, such as 6,7-dichloro- and 6,7-dibromo-5,8-quinolinequinone, are particularly useful starting materials. scienceopen.com For instance, 6,7-dibromo-5,8-quinolinequinone can be synthesized by heating 5-amino-8-hydroxyquinoline dihydrochloride (B599025) with hydrobromic acid and potassium bromate. scienceopen.com Similarly, 6,7-dichloro-5,8-quinolinedione is prepared by treating 5-amino-8-hydroxy-quinoline with potassium chlorate (B79027) in hydrochloric acid. researchgate.net These dihalogenated compounds serve as versatile intermediates for introducing a variety of substituents at the C-6 and C-7 positions through nucleophilic substitution reactions. mdpi.com

Oxidation of 8-Hydroxyquinoline (B1678124) to this compound

A common and efficient method for the synthesis of this compound is the oxidation of 8-hydroxyquinoline. mdpi.comrsc.org Various oxidizing agents and conditions have been explored to achieve this transformation. One approach involves the use of tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts, which provides a clean catalytic method for this oxidation. rsc.orgresearchgate.net The yield of the target product in this reaction can reach up to 66% under optimized conditions. rsc.orgresearchgate.net Another established method is the oxidation of 5-amino-8-hydroxyquinoline using dichromate, although this method requires a doubly functionalized and less readily available starting material. google.com

Dye-Sensitized Photooxygenation Approaches to Quinolinediones

Photooxygenation presents an alternative, environmentally friendly route to 5,8-quinolinediones from 8-hydroxyquinoline precursors. This method involves the use of a sensitizer (B1316253), such as tetraphenylporphine (TPP), methylene (B1212753) blue, or rose bengal, which absorbs light and transfers energy to molecular oxygen to generate reactive singlet oxygen. google.comresearchgate.net The reaction is typically carried out in a solvent where both the 8-hydroxyquinoline derivative and the sensitizer are soluble, such as dichloromethane, acetonitrile, or methanol. google.com This approach has been shown to produce 5,8-quinolinediones in high yields. google.com For example, an improved method using TPP for the photooxygenation of substituted 8-hydroxyquinolines resulted in yields ranging from 50% to 89%. researchgate.net The choice of sensitizer and solvent is crucial for the reaction's efficiency. google.com

Regioselective Functionalization and Derivatization Strategies

The biological activity of this compound derivatives can be significantly modulated by introducing various functional groups at the C-6 and C-7 positions of the quinoline ring. mdpi.com This has led to the development of several regioselective functionalization strategies.

Nucleophilic Substitution Reactions at C-6 and C-7 Positions

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack, particularly at the C-6 and C-7 positions. This reactivity is exploited to introduce a wide range of substituents.

The introduction of amino groups at the C-6 and C-7 positions is a common strategy for modifying the properties of this compound. The reaction of 5,8-quinolinediones with amines can lead to mono- or di-substituted products. mdpi.com The regioselectivity of this reaction is often influenced by the solvent. mdpi.com In aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), the 7-amino derivative is typically the major product. mdpi.comnih.gov Conversely, using protic solvents such as water or ethanol (B145695) favors the formation of the 6-substituted isomer. mdpi.com

Catalysts can also be employed to control the regioselectivity. For instance, the use of cerium(III) chloride (CeCl₃) or nickel(II) chloride (NiCl₂) in ethanol can selectively yield 6-amino-5,8-quinolinedione. mdpi.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been successfully applied for the synthesis of 6-arylamino derivatives from 6,7-dihalo-5,8-quinolinediones. scienceopen.comvulcanchem.com These reactions often utilize bulky phosphine (B1218219) ligands like XPhos or BrettPhos to achieve high yields and faster reaction times. scienceopen.com

The reaction of 6,7-dichloro-5,8-quinolinedione with arylamines in the presence of CeCl₃ leads to the regioselective formation of 6-(N-arylamino)-7-chloro-5,8-quinolinediones. researchgate.net This regioselectivity is attributed to the formation of a Ce(III) chelate between the nitrogen at the 1-position and the carbonyl oxygen at the 8-position, which selectively increases the electrophilicity of the C-6 position. koreascience.kr

Below is a table summarizing the synthesis of various amino derivatives of this compound:

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 7-Bromoquinoline-5,8-dione | Aryl sulphonamides | - | 6-Sulphonamido-7-bromoquinoline-5,8-diones | - | ripublication.com |

| 6,7-Dichloro-5,8-quinolinequinone | Anilines | Pd(OAc)₂, XPhos, water activation, 1,4-dioxane, 80°C | 6-Arylamino-7-chloro-5,8-quinolinequinones | >80 | scienceopen.com |

| 6,7-Dibromo-5,8-quinolinequinone | Anilines | Pd(OAc)₂, XPhos, water activation, 1,4-dioxane, 80°C | 6-Arylamino-7-bromo-5,8-quinolinequinones | >80 | scienceopen.com |

| 6,7-Dichloro-5,8-quinazolinedione | Arylamines | CeCl₃, EtOH, reflux | 6-Arylamino-7-chloro-5,8-quinazolinediones | - | koreascience.kr |

Alkoxylation and Alkynylation Reactions

The introduction of alkoxy and alkynyl groups onto the this compound scaffold represents a key strategy for the diversification of this important class of compounds. These functional groups can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.

Alkoxylation of this compound derivatives, particularly at the C-6 and C-7 positions, has been achieved through nucleophilic substitution reactions. For instance, the reaction of 6,7-dichloro-5,8-quinolinedione with various alcohols in the presence of a base such as potassium carbonate in tetrahydrofuran (THF) affords the corresponding mono- or dialkoxy derivatives. mdpi.commdpi.com This method has been successfully employed to synthesize a series of alkoxy-substituted 5,8-quinolinediones. mdpi.com The replacement of an amino group on the quinone ring by alkoxy groups has also been reported as a novel route to these derivatives. acs.org

Alkynylation, the introduction of an alkyne moiety, offers another avenue for creating diverse this compound analogs. Double alkynylation of 6,7-dibromoquinoline-5,8-dione (B3062177) has been accomplished via a cross-coupling reaction with terminal alkynes. researchgate.net This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride trihydrate. researchgate.net The resulting bis-alkynylquinoline-5,8-diones are valuable precursors for further synthetic transformations. researchgate.net The introduction of alkynyloxy substituents has also been explored, leading to compounds with notable cytotoxic activity. nih.gov

Below is a table summarizing representative alkoxylation and alkynylation reactions of this compound.

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 6,7-dichloro-5,8-quinolinedione | Various alcohols, K₂CO₃ | THF | 7-alkoxy-6-chloro-5,8-quinolinediones | 53-88 |

| 6,7-dibromoquinoline-5,8-dione | Terminal alkynes, Pd(PPh₃)₂Cl₂, TBAF·3H₂O | Not Specified | 6,7-bis(alkynyl)-5,8-quinolinediones | Good |

Thiolation Reactions

Thiolation, the introduction of a sulfur-containing functional group, is another important modification of the this compound core. Thiol derivatives often exhibit distinct biological profiles compared to their oxygen and nitrogen analogs.

The synthesis of thiol derivatives of this compound can be achieved by reacting halogenated precursors with thiols. For example, treatment of 6,7-dichloro-5,8-quinolinedione with arylthiols in ethanol can lead to the formation of 6,7-diarylthiol derivatives. mdpi.com The reaction of 6,7-dichloro-5,8-quinolinediones with appropriate arylthiols has been used to synthesize a series of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones. researchgate.net These reactions can be influenced by the presence of a catalyst.

The introduction of a thiomethyl group at the C-6 or C-7 position of amino-substituted 5,8-quinolinediones has also been investigated. nih.gov The substitution of a bromine atom at the 7th position with thiols is a viable synthetic route.

The following table provides examples of thiolation reactions on the this compound scaffold.

| Starting Material | Reagent | Solvent | Product |

| 6,7-dichloro-5,8-quinolinedione | Arylthiols | Ethanol | 6,7-diarylthiol-5,8-quinolinedione derivatives |

| 6,7-dichloro-5,8-quinolinedione | Arylthiols | Ethanol | 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones |

| 7-bromo-6-amino-5,8-quinolinedione | Sodium thiolate | Not Specified | 7-thiol-6-amino-5,8-quinolinedione derivatives |

Influence of Solvent Systems on Reaction Regioselectivity

The regioselectivity of nucleophilic substitution reactions on the this compound core is profoundly influenced by the choice of solvent. This is particularly evident in reactions with nucleophiles such as amines, where the solvent can dictate whether substitution occurs preferentially at the C-6 or C-7 position.

In the reaction of 5,8-quinolinediones with amines under basic conditions, the use of an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally leads to the 7-amino substituted product as the major isomer. mdpi.com Conversely, employing a protic solvent such as water or ethanol favors the formation of the 6-substituted compound. mdpi.com This solvent-dependent regioselectivity is a critical consideration in the design of synthetic routes to specific isomers. The dielectric constant of the solvent can also play a role in reaction yields. For instance, in amination reactions, polar aprotic solvents like DMF have been shown to enhance yields by stabilizing the transition states.

The following table illustrates the effect of solvent on the regioselectivity of amination of this compound.

| Solvent Type | Preferred Position of Substitution | Example Solvents |

| Aprotic | C-7 | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Protic | C-6 | Water, Ethanol |

Catalytic Approaches for Selective Substitutions

Catalysis offers a powerful tool for achieving selective substitutions on the this compound scaffold, often with improved yields and milder reaction conditions compared to uncatalyzed reactions. Both metal-based and other catalytic systems have been employed to control the regioselectivity and efficiency of these transformations.

For the selective synthesis of 6-amino-5,8-quinolinedione derivatives, the addition of a catalyst such as cerium(III) chloride (CeCl₃) or nickel(II) chloride (NiCl₂) in the presence of ethanol has been shown to be effective. mdpi.com Nickel(II) ions have been found to specifically promote the reaction of this compound with various amines in chloroform (B151607) or ethanol to yield the corresponding 6-(substituted amino)-5,8-quinolinediones. researchgate.net In contrast, copper(II) ions strongly promote the reaction with N,N-dialkylanilines in acetic acid to give exclusively 6-arylated products. researchgate.net

More recently, gold(III)-catalyzed 1,4-nucleophilic addition of amines to unsubstituted this compound has been developed as an efficient method to prepare 6-amino-5,8-quinolinedione derivatives regioselectively. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as a valuable strategy for the synthesis of 6-arylamino derivatives from 6,7-dihalo-5,8-quinolinequinones. scienceopen.com

A summary of catalytic approaches for selective substitution is presented in the table below.

| Catalyst | Nucleophile | Product |

| CeCl₃ or NiCl₂ | Amines | 6-amino-5,8-quinolinedione |

| Ni(II) ions | Amines | 6-(substituted amino)-5,8-quinolinediones |

| Cu(II) ions | N,N-dialkylanilines | 6-[p-(dialkylamino)phenyl]-5,8-quinolinediones |

| Au(III) salts | Amines | 6-amino-5,8-quinolinedione derivatives |

| Palladium complexes | Anilines | 6-arylamino-5,8-quinolinedione derivatives |

Modification at the C-2 Position of the this compound Moiety

While modifications at the C-6 and C-7 positions have been extensively studied, functionalization at the C-2 position of the this compound moiety offers an additional handle for fine-tuning the properties of these compounds. However, in many cases, substitution at this position has been reported to reduce biological activity compared to the unsubstituted counterparts. nih.gov

Despite this, research into C-2 modification continues, with studies exploring the introduction of various substituents. For example, the synthesis of 6,7-dichloro-5,8-quinolinedione derivatives with formyl, hydroxyl, or chloro groups at the C-2 position has been reported. mdpi.com The introduction of a methyl group at the C-2 position has been shown to affect the cytotoxicity of certain hybrid molecules. nih.gov The oxidation of a methyl group at C-2 to a formyl group has been found to increase the enzymatic conversion rate of the NQO1 enzyme. mdpi.com These findings suggest that the nature of the substituent at the C-2 position can have a significant impact on the interaction of these molecules with biological targets. mdpi.com

The table below summarizes the effect of C-2 modification on the enzymatic conversion rate of NQO1.

| C-2 Substituent | Relative NQO1 Conversion Rate |

| Hydrogen | Baseline |

| Methyl | Comparable to Hydrogen |

| Formyl | Increased |

| Hydroxyl | Increased |

| Chlorine | Increased |

Synthesis of Hybrid Molecules Incorporating this compound

The synthesis of hybrid molecules, which combine the this compound scaffold with other bioactive pharmacophores, is a promising strategy for the development of novel therapeutic agents. This approach aims to create multifunctional molecules with potentially synergistic or enhanced biological activities.

This compound-Betulin Hybrids

One notable class of hybrid molecules involves the conjugation of this compound with betulin (B1666924), a naturally occurring pentacyclic triterpenoid. nih.gov Betulin and its derivatives are known for their own spectrum of biological activities, including anticancer properties. nih.gov

The synthesis of these hybrids typically involves connecting the this compound moiety to the betulin framework through a linker. An effective method for creating this linkage is through the reaction of a dichloro-5,8-quinolinedione derivative with a betulin derivative in the presence of potassium carbonate and tetrahydrofuran (THF). nih.gov The this compound moiety can be attached at different positions of the betulin scaffold, for example, via an ether linkage to the C-28 position or through an ester linkage involving a propynoyl group. mdpi.com The specific point of attachment and the nature of the linker can influence the cytotoxic effects of the resulting hybrid molecules. mdpi.com For instance, the cytotoxic effect of certain betulin-5,8-quinolinedione hybrids was found to be dependent on the location of the 6-chloro-5,8-quinolinedione moiety. mdpi.com

The following table lists some examples of this compound-betulin hybrids.

| Betulin Moiety Attachment | Linker Type |

| 28-betulinyloxy | Ether |

| 28-propynoyl-3-betulinyloxy | Ester/Ether |

| 3,28-diacetyl-30-betulinyloxy | Ether/Acetyl |

This compound-Thymidine Conjugates

The synthesis of hybrids combining this compound and thymidine (B127349) derivatives involves a strategic coupling process. A common starting material, 6,7-dichloro-5,8-quinolinedione, is obtained through the oxidation of 8-hydroxyquinoline. mdpi.com These this compound compounds are then reacted with thymidine derivatives, such as 3'-azido-3'-deoxythymidine or 3'-deoxythymidine (B150655), to form the desired conjugates. mdpi.com

The reaction is typically carried out in the presence of potassium carbonate and tetrahydrofuran (THF). mdpi.com The process yields hybrid molecules where the thymidine moiety is linked to the this compound core. mdpi.com Following the reaction, the resulting conjugates are purified, often using column chromatography, to achieve yields ranging from 48% to 81%. mdpi.com The chemical structures of these newly synthesized hybrids are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and HR-MS. mdpi.com

For instance, the reaction of 6,7-dichloro-5,8-quinolinedione with 3'-azido-3'-deoxythymidine or 3'-deoxythymidine in the presence of potassium carbonate and THF produces the corresponding thymidine conjugates. mdpi.com A similar approach is used to synthesize 5,8-isoquinolinedione hybrids with thymidine derivatives. mdpi.com

Table 1: Synthesis of this compound-Thymidine Conjugates

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | 3'-azido-3'-deoxythymidine | K₂CO₃ | THF | 48-81% mdpi.com |

| 6,7-dichloro-5,8-quinolinedione | 3'-deoxythymidine | K₂CO₃ | THF | 48-81% mdpi.com |

Quinone-5,8-Quinolinedione Hybrids

The synthesis of hybrid molecules that incorporate both a this compound scaffold and another quinone moiety is an effective strategy for creating novel chemical entities. nih.gov This method often involves connecting the two active structures through an oxygen atom. researchgate.net

A common synthetic route employs dichloro derivatives of this compound as substrates. nih.gov These are reacted with various quinoline derivatives in the presence of potassium carbonate and tetrahydrofuran (THF). nih.gov For example, 6,7-dichloro-5,8-quinolinedione can be reacted with 8-hydroxyquinoline derivatives to form the corresponding quinone-5,8-quinolinedione hybrids. mdpi.com The reaction mixture is typically stirred for 24 hours at room temperature, followed by vacuum evaporation and purification by column chromatography to yield the final products with yields between 52% and 67%. mdpi.com

The resulting hybrid structures are characterized using various spectroscopic techniques. researchgate.net The nature of the substituent at the C-2 position of the quinoline moiety has been found to influence the properties of the resulting hybrids. nih.gov

Table 2: Synthesis of Quinone-5,8-Quinolinedione Hybrids

| This compound Substrate | Quinoline Derivative | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | 2-methylquinolin-8-ol | K₂CO₃ | THF | 52-67% mdpi.com |

| 6,7-dichloro-5,8-quinolinedione | 8-hydroxyquinoline-2-carbaldehyde | K₂CO₃ | THF | 52-67% mdpi.com |

| 6,7-dichloro-5,8-isoquinolinedione | 2-methylquinolin-8-ol | K₂CO₃ | THF | 52-67% mdpi.com |

Compound Information

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74136 |

| Thymidine | 1135 |

| 6,7-dichloro-5,8-quinolinedione | 133246 |

| 3'-azido-3'-deoxythymidine | 6090 |

| 3'-deoxythymidine | 90425 |

| Potassium carbonate | 11430 |

| Tetrahydrofuran | 8028 |

| 8-hydroxyquinoline | 1923 |

| 2-methylquinolin-8-ol | 74347 |

| 8-hydroxyquinoline-2-carbaldehyde | 77298 |

| 5,8-isoquinolinedione | 224446 |

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry of 5,8 Quinolinedione

Redox Chemistry and Radical Formation Mechanisms

The redox activity of 5,8-quinolinedione is central to its chemical reactivity. It readily participates in electron transfer reactions, leading to the formation of radical species that can engage in further chemical transformations.

The semiquinone radical formed from the reduction of this compound is capable of reacting with molecular oxygen under aerobic conditions. nih.govnih.gov This interaction results in the regeneration of the parent this compound and the concomitant production of superoxide (B77818) anion radicals, a type of reactive oxygen species (ROS). nih.gov The enzymatic reduction of this compound derivatives by flavoenzymes like neuronal NO synthase can also lead to the generation of superoxide. nih.gov This catalytic cycle, where the quinone is repeatedly reduced and re-oxidized, can lead to a significant accumulation of ROS. These highly reactive species, which also include hydroxyl radicals formed from subsequent reactions, can then interact with other molecules, leading to various chemical modifications and damage. nih.govmdpi.com

Reduction by NAD(P)H to Semiquinone and Hydroquinone (B1673460) Intermediates

Mechanisms of Nucleophilic Substitution

The this compound ring system is susceptible to nucleophilic substitution, particularly at the C6 and C7 positions. The introduction of substituents at these positions can significantly alter the molecule's properties. nih.govmdpi.com The reaction of 6,7-dichloro-5,8-quinolinedione with nucleophiles such as amines, alcohols, or thiols allows for the synthesis of a wide range of mono- and di-substituted derivatives. nih.govmdpi.com

The regioselectivity of the substitution is often dependent on the reaction conditions, particularly the solvent. mdpi.commdpi.com In reactions with amines, the use of an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors the formation of the 7-substituted product. mdpi.commdpi.com Conversely, conducting the reaction in a protic solvent such as water or ethanol (B145695) tends to yield the 6-substituted derivative as the major product. mdpi.commdpi.com The mechanism for this nucleophilic substitution at the C6 or C7 position has been suggested to follow an SN2 pathway. mdpi.com

Coordination Chemistry with Metal Centers

The nitrogen atom of the quinoline (B57606) ring and the carbonyl oxygens of the quinone moiety provide excellent sites for coordination with metal ions. This interaction can lead to the formation of stable metal complexes and can also induce unique chemical transformations of the this compound ligand itself.

This compound and its derivatives can act as bidentate ligands, coordinating with a variety of transition metals. For example, derivatives of this compound have been used to synthesize complexes with metals such as Ruthenium(II), Osmium(II), Iridium(III), Rhodium(III), Zinc(II), Cobalt(II), Nickel(II), Copper(II), and Manganese(II). rsc.orgresearchgate.net In these complexes, the ligand typically coordinates to the metal center through the pyridyl nitrogen and an adjacent quinone oxygen atom. nih.govacs.org The formation of these metal complexes can influence the redox properties of the quinone ligand. Studies on complexes with ions like Zn(II), Ni(II), and Co(II) have shown that the one-electron reduction of the quinone to the semiquinone is shifted to more positive potentials upon complexation. nih.gov

| Metal Ion | Resulting Complex Type | Reference |

|---|---|---|

| Ru(II), Os(II), Rh(III), Ir(III) | Organometallic complexes, leading to ortho-quinone formation | rsc.org |

| Zn(II), Co(II), Ni(II), Cu(II), Mn(II) | Complexes with 6,7-dichloro-5,8-quinolinedione ligands | researchgate.net |

| Zn(II), Ni(II), Co(II), Cd(II) | 1:1 complexes shifting reduction potential | nih.gov |

An intriguing aspect of the coordination chemistry of this compound is the metal-assisted transformation of the para-quinone structure to an ortho-quinone. rsc.orgresearchgate.net When 6,7-dichloroquinoline-5,8-dione (B1222834) was reacted with certain dimeric transition metal precursors, such as those of Ruthenium, Osmium, Rhodium, and Iridium, in alcoholic solvents, the expected para-quinone complex was not isolated. rsc.orgrsc.org Instead, X-ray diffraction analysis revealed the unexpected formation of a quinoline-ortho-quinone metal complex. rsc.orgrsc.org Further investigation into the reaction mechanism suggested that the solvent plays a crucial role in this transformation, acting as the source for the new carbonyl oxygen. rsc.orgrsc.org This conversion involves the bidentate coordination of the original para-quinone to the metal center, which facilitates the rearrangement to the more stable ortho-quinone ligand within the complex. rsc.org

Formation of Metal Complexes with this compound Ligands

Electrochemical Behavior and Characterization

The electrochemical properties of this compound and its derivatives are fundamental to understanding their chemical reactivity and biological activity. The quinone moiety is inherently redox-active, capable of undergoing reversible reduction-oxidation (redox) cycles. This behavior is central to its function in various chemical and biological systems, where it can act as an electron acceptor. The cytotoxicity of many quinolinediones, for instance, is linked to their ability to generate semiquinone radicals through redox reactions. rsc.org

The ease of reduction is a key parameter determined from electrochemical studies. mdpi.com The potential of the first reduction wave (often denoted as Epc or EpIc) gives a quantitative measure of how readily the compound accepts an electron. mdpi.com This process involves the formation of a semiquinone radical anion, as shown in the first step of the reduction. A second reduction step can also occur, leading to the formation of a dianion (hydroquinone).

Substituents on the this compound ring significantly influence its electrochemical behavior. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), generally make the molecule more electrophilic and easier to reduce. vulcanchem.com This is because they lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron uptake. Conversely, electron-donating groups tend to make reduction more difficult. The position of the substituent also plays a role in modulating these electronic effects. mdpi.com

Studies on hybrid molecules incorporating the this compound scaffold have shown that the energy of the LUMO orbital is primarily localized on the this compound moiety. For a series of thymidine-5,8-quinolinedione hybrids, the LUMO energy was found to range from -3.477 eV to -3.844 eV, with the specific value depending on the substitution pattern on the quinone core. mdpi.com

The electrochemical behavior of this compound derivatives is also sensitive to the presence of metal ions. Research has demonstrated that transition metal ions such as Zn(II), Ni(II), Co(II), and Cd(II) can interact with the quinone. nih.gov In a study involving 6-methoxy-5,8-quinolinedione, the addition of these metal ions caused the one-electron reduction potential to shift to more positive values. nih.gov This shift is consistent with the formation of a 1:1 complex between the metal ion and the quinone, which facilitates the initial reduction to the semiquinone. nih.gov This interaction highlights the role of coordination chemistry in modulating the redox properties of the this compound system.

The table below summarizes key electrochemical findings for this compound and its derivatives from various studies.

| Compound/System | Technique | Key Findings | Reference(s) |

| This compound Derivatives | Cyclic Voltammetry (CV) | The potential of the first reduction wave (EpIc) is a quantitative measure of the ease of reduction. Heterocyclic groups affect the voltammetric behavior. | mdpi.com |

| 6,7-Dichloro-5,8-quinolinedione | General Electrochemistry | Used to synthesize various dyes whose electrochemical properties were investigated for use as photoinitiators. | researchgate.net |

| 6-Methoxy-5,8-quinolinedione | Cyclic Voltammetry in the presence of Metal Ions | The one-electron reduction to the semiquinone is shifted to more positive potentials upon addition of Zn(II), Ni(II), Co(II), or Cd(II), indicating complex formation. | nih.gov |

| 7-Amino-6-methoxy-5,8-quinolinedione | Cyclic Voltammetry in the presence of Metal Ions | Similar to its 6-methoxy counterpart, the one-electron reduction potential shifts to more positive values with the addition of various transition metal ions. | nih.gov |

| Thymidine-5,8-quinolinedione Hybrids | Computational Analysis | The LUMO orbital is localized on the this compound moiety, with energy values ranging from -3.477 eV to -3.844 eV, depending on the substitution. | mdpi.com |

Structure Activity Relationship Sar Studies of 5,8 Quinolinedione Derivatives

Impact of Substituent Type and Position on Biological Activity

Extensive research has demonstrated that modifications at the C-2, C-6, and C-7 positions of the 5,8-quinolinedione ring system have a profound impact on the resulting compound's biological profile. nih.govresearchgate.net

The C-6 and C-7 positions are critical sites for substitution, and the nature of the groups introduced here greatly influences the compound's activity.

Regioselectivity: The position of substitution is often influenced by reaction conditions. For instance, in reactions with amines, using an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically results in the 7-substituted product as the major isomer. nih.govmdpi.com Conversely, conducting the reaction in a protic solvent such as water or ethanol (B145695) can favor the formation of the 6-substituted derivative. mdpi.commdpi.com

Alkoxy and Alkynyloxy Groups: The introduction of alkoxy groups at the C-6 position has been shown to increase cytotoxic activity against certain cancer cell lines, such as MDA-MB-231. mdpi.com For the SNB-19 glioblastoma cell line, the activity of both mono- and dialkoxy derivatives increases with the elongation of the alkoxy chain. mdpi.com Alkynyloxy derivatives have demonstrated higher activity against C-32, SNB-19, and MCF-7 cancer cell lines compared to cisplatin (B142131). nih.gov The activity against C-32 cells was found to be dependent on the specific alkynyloxy substituent. nih.gov

Amino Groups: Natural this compound antibiotics often feature an amine group at the C-7 position. mdpi.com Synthetic derivatives with an amino group at either the C-6 or C-7 position have shown enhanced biological activity. nih.gov For example, derivatives with a phenyl moiety at the C-7 position displayed higher activity than their 6-substituted counterparts. mdpi.com Conversely, for certain alkylamine derivatives, the 6-substituted compounds were more active. mdpi.com

Halogens: The presence of a halogen at the C-6 and/or C-7 position also influences antitumor activity. researchgate.net For instance, derivatives with a chlorine atom have exhibited higher activity than those with a bromine atom at the same position. mdpi.com

Table 1: Impact of C-6 and C-7 Substitutions on Biological Activity

| Substituent Type | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| Alkoxy | C-6 | Increased activity against MDA-MB-231 cells. | mdpi.com |

| Alkoxy (chain elongation) | C-6, C-7 | Increased activity against SNB-19 cells. | mdpi.com |

| Alkynyloxy | C-6, C-7 | Higher activity than cisplatin against C-32, SNB-19, and MCF-7 cells. | nih.gov |

| Phenylamino | C-7 | Higher activity than 6-substituted isomers. | mdpi.com |

| Alkylamine | C-6 | Higher activity than 7-substituted isomers. | mdpi.com |

| Chlorine | C-6 and/or C-7 | Higher activity than bromine-substituted analogs. | mdpi.com |

Modifications at the C-2 position of the this compound scaffold can also significantly alter biological activity.

In many instances, introducing a substituent at the C-2 position leads to a reduction in activity compared to the unsubstituted counterparts. mdpi.comnih.gov For example, the introduction of a methyl group at C-2 has been shown to decrease antiproliferative activity against glioblastoma and melanoma cell lines.

However, the nature of the substituent at C-2 is crucial. While a simple methyl group may reduce activity, more complex groups can have different effects. For instance, the introduction of a hydroxyl or formyl group at the C-2 position can create additional nucleophilic regions on the molecule. researchgate.netresearchgate.net

The enzymatic conversion rates by NAD(P)H:quinone oxidoreductase 1 (NQO1) are also dependent on the C-2 substituent. researchgate.net A hydroxyl group at this position has been associated with the highest enzymatic activity. mdpi.com

The introduction of specific functional groups such as amines, halogens, hydroxyls, and thiols at the C-6 or C-7 positions is a common strategy to enhance the biological activity of this compound derivatives. nih.govmdpi.comripublication.com

Amines: Amino groups are frequently incorporated to improve biological properties. ripublication.com The basicity and hydrogen bonding capacity of the amine group can influence interactions with biological targets.

Halogens: Halogen atoms, particularly chlorine and bromine, are known to modulate the electronic properties and reactivity of the quinone ring. ripublication.com The electrophilicity of the quinone system can be enhanced, potentially facilitating covalent interactions with target biomolecules.

Hydroxyls: The presence of hydroxyl groups can increase the potential for hydrogen bonding and may alter the solubility and metabolic profile of the compounds. nih.govmdpi.comripublication.com

Thiols: Thiol substituents can also contribute to improved biological activity. nih.govmdpi.comripublication.com The introduction of a thiomethyl group at either the C-6 or C-7 position, however, has been reported to decrease activity against certain cell lines. mdpi.com

Substitutions at C-2 Position

Correlation between Substituent Features and Cytotoxic Efficacy

A clear correlation exists between the physicochemical properties of the substituents and the resulting cytotoxic efficacy of the this compound derivatives.

Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents at the C-2, C-6, and C-7 positions influences the redox potential of the quinone moiety, which is often critical for its mechanism of action. researchgate.net

Steric Factors: The size and shape of the substituents can impact how the molecule fits into the active site of a target enzyme or receptor. For example, bulky groups at the C-2 position may hinder binding.

Lipophilicity: The lipophilicity, or fat-solubility, of the molecule, which is influenced by its substituents, affects its ability to cross cell membranes and reach its intracellular target.

Hydrogen Bonding: The capacity of substituents to act as hydrogen bond donors or acceptors can play a significant role in target binding affinity and specificity. mdpi.com

Table 2: Correlation of Substituent Features with Cytotoxicity

| Substituent Feature | Position | Impact on Cytotoxicity | Reference(s) |

| Methyl Group | C-2 | Decreased antiproliferative activity. | |

| Alkoxy Chain Length | C-6, C-7 | Increased activity with longer chains against SNB-19 cells. | mdpi.com |

| Halogen Type | C-6 and/or C-7 | Chlorine leads to higher activity than bromine. | mdpi.com |

| Hydroxyl Group | C-2 | Highest NQO1 enzymatic activity. | mdpi.com |

Optimization Strategies for Enhanced Efficacy and Selectivity

To improve the therapeutic potential of this compound derivatives, various optimization strategies are employed to enhance their efficacy and selectivity.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological activity or a better toxicity profile. For example, replacing a hydrogen atom with a fluorine atom can alter metabolic stability.

Hybrid Molecule Design: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com

Prodrug Approach: Derivatives can be designed as prodrugs that are inactive until they are metabolically converted to the active form at the target site. This can improve selectivity and reduce systemic toxicity.

Target-Oriented Synthesis: By understanding the structure of the biological target, such as an enzyme active site, derivatives can be rationally designed to have improved binding affinity and specificity. This often involves computational modeling and molecular docking studies. For example, disubstituted alkynyloxy derivatives have been shown to form more stable complexes with the NQO1 enzyme than their monosubstituted counterparts. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For 5,8-quinolinedione, ¹H and ¹³C NMR provide foundational data, though the unique structure of the quinone ring presents specific challenges.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three protons on the pyridine (B92270) ring (H-2, H-3, and H-4). The quinone ring, being fully substituted with no attached protons, is silent in the ¹H NMR spectrum. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound scaffold. The two carbonyl carbons (C-5 and C-8) are typically observed at the lowest field (highest ppm values) due to the strong deshielding effect of the oxygen atoms. In cases of ambiguity, particularly with substituted derivatives, computational approaches such as the Gauge-Including Atomic Orbital (GIAO) method are often employed alongside experimental data to simulate spectra and confirm assignments. researchgate.netmdpi.com The correlation between experimental and calculated spectra is generally high, with correlation coefficients often in the range of 0.989–0.996. mdpi.com

Table 1: Representative NMR Data for the this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | Present | Observable |

| C-3 | Present | Observable |

| C-4 | Present | Observable |

| C-4a | - | Observable |

| C-5 | - | ~184 ppm (Varies) |

| C-6 | - | Observable |

| C-7 | - | Observable |

| C-8 | - | ~174 ppm (Varies) |

| C-8a | - | Observable |

Note: Specific chemical shifts can vary based on the solvent and any substituents present on the core structure. The values for C-5 and C-8 are illustrative.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly effective for characterizing the this compound moiety, with the most diagnostic signals appearing in the carbonyl stretching region (1700–1650 cm⁻¹). mdpi.com A key feature of the this compound structure is the presence of two distinct carbonyl (C=O) groups at the C-5 and C-8 positions. mdpi.comresearchgate.net These two groups give rise to two separate absorption peaks in the IR spectrum within the range of 1638–1704 cm⁻¹. mdpi.comresearchgate.net

Based on experimental and computational studies, the peak at the higher wavenumber is assigned to the asymmetric stretching vibration and is primarily associated with the C-8 carbonyl group. The peak at the lower wavenumber corresponds to the symmetric stretching vibration and is attributed mainly to the C-5 carbonyl group. mdpi.comresearchgate.net This clear separation of carbonyl bands is a definitive feature for this class of compounds.

Table 2: Key FT-IR Vibrational Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O at C-8 | Asymmetric Stretch | ~1680 - 1704 |

| C=O at C-5 | Symmetric Stretch | ~1638 - 1660 |

Note: The exact positions of the bands can be influenced by the physical state of the sample and molecular substitution.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. spectroscopyonline.commdpi.com It is complementary to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds like carbonyl groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C=C bonds within the aromatic and quinone rings of this compound. mdpi.com

Raman spectra can serve as a unique molecular "fingerprint," allowing for the identification of the compound and providing insights into its chemical bonding and crystal structure. spectroscopyonline.com Its ability to analyze solid samples with minimal preparation and its low interference from water molecules make it a versatile tool for material characterization. mdpi.com

Differentiation of this compound vs. 5,8-Isoquinolinedione Moieties by Carbonyl Band Analysis

FT-IR spectroscopy provides a simple and reliable method to distinguish between the structural isomers this compound and 5,8-isoquinolinedione. mdpi.comresearcher.liferesearchgate.net The differentiation is based on the analysis of the carbonyl stretching region of the spectrum (1700–1650 cm⁻¹). mdpi.com

For compounds containing the This compound moiety, two distinct and separated absorption peaks corresponding to the two carbonyl groups are consistently observed. mdpi.comresearcher.liferesearchgate.net In stark contrast, compounds with the 5,8-isoquinolinedione moiety exhibit only a single, broad carbonyl absorption peak in the same region. mdpi.comresearcher.liferesearchgate.net This significant and consistent difference in the FT-IR spectra serves as a definitive diagnostic tool to distinguish between these two isomeric scaffolds. mdpi.comcolab.ws

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compounds. mdpi.com For the parent compound, this compound (C₉H₅NO₂), the calculated monoisotopic mass is 159.032028402 Da. nih.gov

The fragmentation patterns observed in the mass spectra of this compound derivatives are crucial for structural confirmation. The fragmentation of the quinoline (B57606) core often involves the loss of a hydrogen cyanide (HCN) molecule, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org The stability of the quinoid ring system influences the fragmentation pathways. In substituted 5,8-quinolinediones, characteristic cleavages occur adjacent to the carbonyl groups and at the substituent sites. For instance, in primary amides derived from this scaffold, a base peak resulting from McLafferty rearrangement can be observed. libretexts.org

The presence of specific isotopes, such as chlorine or bromine, generates distinctive patterns in the mass spectrum. A compound with one chlorine atom will exhibit two molecular ion peaks (M⁺ and M+2) separated by two m/z units, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk Similarly, a bromine atom results in M⁺ and M+2 peaks of nearly equal intensity due to the close to 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. chemguide.co.uk This isotopic signature is invaluable for confirming the presence and number of halogen substituents in derivatives of this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the most powerful method for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While crystallographic data for the unsubstituted this compound is not widely published, numerous derivatives have been crystallized and their structures elucidated, providing insight into the geometry of the core scaffold. nih.govnih.govsci-hub.se

The this compound moiety is generally planar, though substituents can introduce slight deviations. Studies on various derivatives show that they often crystallize in the monoclinic system. nih.gov For example, peaks in the powder XRD diffractogram in the range of 26.14°–27.06° have been assigned to the this compound moiety. mdpi.comresearchgate.net

The crystal structures are often stabilized by various intermolecular interactions, including hydrogen bonds. For instance, in the crystal structure of 6,7-di(2,2,2-trifluoroethoxy)-5,8-quinolinedione, the molecular arrangement is stabilized by C-H···O, C-H···N, and C-H···F hydrogen bonds. nih.gov

Below is a table summarizing the crystallographic data for several this compound derivatives, illustrating the common structural features and variations.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 6-chloro-7-(2-cyanoethoxy)-5,8-quinolinedione nih.gov | Monoclinic | C 2/c | - |

| 6,7-di(2,2,2-trifluoroethoxy)-5,8-quinolinedione nih.gov | Monoclinic | P2₁/n | - |

| 2-(o-nitrophenyl)-6,7-dichloro-5,8-quinolinedione | Monoclinic | P2₁/c | a = 8.92 Å, b = 14.35 Å, c = 10.08 Å, β = 102.6° |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijnrd.org For this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic quinoid system. ijprajournal.com The quinoid ring and the fused pyridine ring constitute a large chromophore system.

The absorption spectrum of this compound derivatives is sensitive to substitution on the ring system. Electron-donating or electron-withdrawing groups can cause a shift in the maximum absorption wavelength (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the introduction of an electron-donating methoxy (B1213986) group can lead to a bathochromic shift in the UV-Vis spectrum. The choice of solvent can also influence the position and intensity of absorption bands. sigmaaldrich.com

In the analysis of this compound derivatives, UV-Vis spectroscopy is a valuable tool for confirming the electronic structure and for quantitative analysis based on the Beer-Lambert Law. ijnrd.org It is also used to monitor the stability of these compounds in solution. sci-hub.se

Computational Chemistry and Theoretical Investigations of 5,8 Quinolinedione

Quantum Chemical Calculations

Quantum chemical calculations are central to the theoretical study of 5,8-quinolinedione, enabling a detailed examination of its electronic and structural properties.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to quinolinedione derivatives to determine their optimized geometries, electronic properties, and reactivity. mdpi.commdpi.com DFT calculations show that the this compound scaffold consists of a planar bicyclic quinoline (B57606) system fused to two ketone groups in a para-quinoid arrangement, which contributes to its stability through cross-conjugation. The π electrons in the molecule are delocalized across the quinoline and quinone rings. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electron potential on the van der Waals surface, typically color-coded where red indicates negative potential (nucleophilic regions, rich in electrons) and blue indicates positive potential (electrophilic regions, poor in electrons).

For this compound and its derivatives, MEP maps reveal that the most negative regions are localized around the oxygen atoms of the carbonyl groups at positions 5 and 8, as well as the nitrogen atom of the quinoline ring. mdpi.commdpi.com These sites represent the most likely points for nucleophilic attack. Conversely, the hydrogen atoms of the aromatic ring and regions near the carbon atoms of the carbonyl groups exhibit a positive electrostatic potential, marking them as sites susceptible to electrophilic attack. mdpi.comresearchgate.net The introduction of different substituents on the quinolinedione core can significantly alter the MEP map, thereby modifying the molecule's reactivity. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of this compound derivatives, the LUMO is typically delocalized over the this compound scaffold, indicating its strong electron-accepting capability. mdpi.commdpi.com The HOMO, however, can be localized on different parts of the molecule depending on the nature and position of substituents. mdpi.com The energy of the LUMO indicates the molecule's reactivity towards nucleophiles, while the HOMO energy relates to its reactivity with electrophiles. mdpi.com For instance, electron-donating groups can increase the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, both leading to a smaller HOMO-LUMO gap and enhanced reactivity.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Indicates susceptibility to electrophilic attack. Energy level is influenced by substituents. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor. | Indicates susceptibility to nucleophilic attack. Typically delocalized on the quinone ring. mdpi.commdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and charge transfer capabilities. mdpi.com |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.netresearchgate.net It provides a localized, Lewis-like picture of molecular bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization effects within a molecule. uni-muenchen.de

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgoup.com This theory analyzes the critical points of the electron density, where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei signifies the existence of a chemical bond. ias.ac.in

The properties of the electron density at the BCP, such as its value (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide insight into the nature of the bond. For covalent bonds, ρ(r)BCP is typically large and ∇²ρ(r)BCP is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals interactions), ρ(r)BCP is smaller and ∇²ρ(r)BCP is positive. ias.ac.in AIM analysis can be applied to this compound to characterize the nature of its covalent bonds and any potential intramolecular non-covalent interactions, providing a detailed map of its chemical structure based on electron density topology. researchgate.net

| AIM Parameter at Bond Critical Point (BCP) | Interpretation |

| Electron Density (ρ(r)BCP) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density (∇²ρ(r)BCP) | Negative values indicate shared-shell (covalent) interactions. Positive values indicate closed-shell (ionic, hydrogen bond) interactions. |

| Ellipticity (ε) | Measures the deviation of electron density from cylindrical symmetry; higher values indicate greater π-character. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Vibrational Property Prediction and Scaled Quantum Mechanical Force Field (SQMFF) Methodology

Theoretical vibrational spectroscopy, often performed in conjunction with experimental techniques like FT-IR and Raman spectroscopy, is a powerful tool for structural elucidation. DFT calculations can predict the vibrational frequencies and modes of a molecule. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations.

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is employed to correct these theoretical frequencies. In this approach, the force constants calculated by DFT are scaled using a set of specific scaling factors, leading to a much better agreement between theoretical and experimental vibrational spectra. researchgate.net The assignment of vibrational modes is further clarified by calculating the Potential Energy Distribution (PED), which indicates the contribution of each internal coordinate to a specific normal mode. This combined approach has been used to analyze the vibrational spectra of quinoline and quinone-containing compounds, allowing for a detailed and accurate assignment of their characteristic vibrational bands, such as the C=O and C-N stretching modes. mdpi.comresearchgate.net

Global Reactivity Descriptors for Biological Target Interaction Prediction

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how this compound and its derivatives will interact with biological molecules. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

Studies on this compound derivatives have shown that the LUMO orbital is typically delocalized on the this compound scaffold itself. mdpi.commdpi.com This suggests that this part of the molecule is highly reactive towards nucleophilic targets. mdpi.commdpi.com Conversely, the HOMO orbital's delocalization can vary depending on the substituents attached to the quinolinedione core. mdpi.com For instance, in certain hybrids, the HOMO orbital is localized on the substituent, indicating that this region is more likely to interact with electrophilic molecules. mdpi.com

These quantum chemical parameters, including ionization potential, electron affinity, hardness, chemical potential, electronegativity, and the electrophilicity index, provide a framework for understanding the compound's reactivity and its potential to engage with biological targets. nih.govmdpi.com For example, a high electrophilicity index suggests a strong capacity to accept electrons, a characteristic feature for interaction with electron-rich biological nucleophiles. mdpi.com

| Descriptor | Value Range for Derivatives | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.605 to -6.839 mdpi.com | Indicates reactivity with electrophiles |

| LUMO Energy (eV) | Varies | Indicates reactivity with nucleophiles |

| Energy Gap (ΔE) | Varies | Determines kinetic stability and reactivity |

| Electrophilicity Index (ω) | Moderate to High | Predicts ability to interact with nucleophiles |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between ligands like this compound and their protein targets.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in cellular detoxification, catalyzing the two-electron reduction of quinones to hydroquinones. wikipedia.orgjapsonline.com Many human solid tumors, including those of the breast, lung, and colon, exhibit high levels of NQO1. mdpi.com The this compound scaffold has been identified as a crucial fragment for interaction with the NQO1 enzyme. mdpi.comnih.gov

Molecular docking studies have consistently shown that the this compound moiety binds within the hydrophobic active site of the NQO1 enzyme. nih.govnih.gov Key interactions often involve hydrophobic bonds with aromatic residues such as Trp105, Tyr128, and Phe178. nih.govnih.gov The specific orientation and binding affinity can be influenced by substituents on the this compound core. For example, the introduction of a methyl group at the C2 position can influence the interaction with the FAD cofactor of the enzyme. mdpi.com Furthermore, hydrogen bonds can form between the quinone's oxygen atoms and tyrosine residues like Tyr126 and Tyr128, further stabilizing the complex. mdpi.com

The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are essential enzymes for the replication of SARS-CoV-2, making them attractive targets for antiviral drugs. researchgate.netmdpi.comuinjkt.ac.id Molecular docking simulations have been employed to investigate the potential of this compound derivatives as inhibitors of these viral proteases. mdpi.comresearchgate.net

Studies on hybrids of this compound with other molecules, such as betulin (B1666924), have explored their binding affinity to Mpro and PLpro. mdpi.commdpi.com The docking results, often presented as binding energy scores (in kcal/mol), indicate the stability of the ligand-protein complex, with lower scores suggesting stronger binding. mdpi.com These in silico studies have shown that this compound-containing hybrids can fit into the active sites of both Mpro and PLpro, suggesting they could be potential candidates for anti-SARS-CoV-2 agents. mdpi.comx-mol.net The interactions observed in these docking studies typically involve the ligand being localized within the hydrophobic matrix of the protein's active site. mdpi.com

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death), and its inhibition is a promising strategy in cancer therapy. nih.govontosight.ai Molecular docking studies have been conducted to assess the ability of quinoline-1,4-quinone hybrids, including those with a this compound moiety, to inhibit the BCL-2 protein. nih.govontosight.ai The results from these computational analyses suggest that such hybrids have the potential to bind to and inhibit BCL-2. nih.govontosight.ai While one study noted that a specific betulin-5,8-quinolinedione hybrid did not affect the expression of BCL-2, it did induce the expression of the pro-apoptotic protein Bax, suggesting an influence on the mitochondrial apoptosis pathway. nih.gov

Binding to Viral Proteins (e.g., SARS-CoV-2 Mpro and PLpro)

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

In silico ADMET analysis is a crucial step in early-stage drug discovery, used to predict the pharmacokinetic and toxicity properties of a compound. nih.govmdpi.com These computational tools help to identify candidates with better potential for bioavailability and lower toxicity. researchgate.net

ADMET predictions for various this compound derivatives have been performed using software like pkCSM. mdpi.com These analyses predict parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability, which are indicators of oral absorption. mdpi.com Studies have shown that many this compound hybrids are predicted to have good intestinal absorption and can be characterized as bioactive molecules suitable for oral administration. nih.govmdpi.comresearchgate.net Parameters such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with guidelines like Lipinski's rule of five, which helps predict drug-likeness and oral bioavailability. nih.govnih.gov The results generally indicate that many derivatives of this compound possess favorable properties for oral availability. nih.govmdpi.com

Table 2: Predicted ADMET Properties for selected this compound Derivatives Note: This table presents a generalized summary based on findings for various derivatives.

| ADMET Parameter | Predicted Outcome for Derivatives | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good (e.g., 61% to 72% for some hybrids) mdpi.com | High potential for absorption after oral intake. |

| Caco-2 Permeability | Good mdpi.com | Indicates good passive diffusion across the intestinal wall. |

| Oral Bioavailability | Favorable nih.govmdpi.com | The compound is likely to reach systemic circulation after oral administration. |

Compound and Protein Information

Assessment of Theoretical Toxicity Profiles

The evaluation of potential drug candidates increasingly relies on in silico methods to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These computational tools offer an early-stage assessment of a compound's likely behavior in a biological system, helping to identify derivatives with more favorable properties and reduce reliance on later-stage, resource-intensive testing.

For this compound and its derivatives, in silico ADMET analyses have been conducted to forecast their pharmacokinetic and toxicity properties. Studies on quinoline-1,4-quinone hybrids, which include the this compound scaffold, have shown that most of the tested hybrids are predicted to be suitable for oral administration and are not expected to exhibit neurotoxic effects. nih.govmdpi.com Further computational analysis of specific indole-betulin derivatives indicated they are likely bioactive molecules with good intestinal absorption and relatively low toxicity. researchgate.net

In a study focused on new derivatives of 6,7-dichloro-5,8-quinolinedione, in silico ADMET analysis predicted that the compounds possess good oral availability. mdpi.com The same study also projected low toxicity against the aquatic organism, the fathead minnow, suggesting a potentially favorable environmental safety profile. mdpi.com The bioavailability of these compounds is influenced by factors such as water solubility, which in turn depends on the specific nature of the this compound moiety. For example, the water solubility of thymidine (B127349) hybrids was found to follow the order: 2-methyl-5,8-quinolinedione > this compound > 5,8-isoquinolinedione. mdpi.com

Distribution parameters, including volume of distribution (VDss), blood-brain barrier permeability (log BB), and central nervous system penetration (log PS), have also been computationally estimated for certain derivatives to predict their distribution patterns within the body. mdpi.com

| Compound Type | Predicted Absorption/Bioavailability | Predicted Toxicity | Reference |

|---|---|---|---|

| Quinoline-1,4-quinone hybrids | Suitable for oral use | No neurotoxic effects predicted | nih.govmdpi.com |

| Indole-betulin derivatives | Good intestinal absorption | Relatively low toxicity | researchgate.net |

| 6,7-dichloro-5,8-quinolinedione derivatives | Good oral availability | Low toxicity against fathead minnows | mdpi.com |

| Thymidine-quinolinedione hybrids | LogKp lower than -2.5 suggests suitability as transdermal drugs | Not specified | mdpi.com |

Lipophilicity Determination and Correlation with Biological Activity

Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's ability to cross biological membranes and interact with molecular targets. researchgate.net For this compound derivatives, lipophilicity is typically determined through experimental methods like reversed-phase thin-layer chromatography (RP-TLC) and computational calculations of the partition coefficient (logP). akjournals.comakjournals.commdpi.com

Studies show that the lipophilicity of these compounds is highly dependent on their substitution patterns. The introduction of a nitrogen atom into the quinone system, as in the this compound scaffold, generally reduces lipophilicity compared to 1,4-naphthoquinone (B94277) analogues. nih.govmdpi.com The position of this nitrogen atom also has a subtle effect, with this compound hybrids often showing lower lipophilicity than their 5,8-isoquinolinedione counterparts. nih.govmdpi.com

The nature of substituents at various positions on the this compound ring plays a significant role. In one series, lipophilicity at the C-2 position was found to increase in the following order: hydrogen < carbonyl group < methyl group < chloride atom < pyrrolidinyl ring < morpholinyl ring. nih.gov Similarly, introducing a methyl group at the C-2 position of the this compound moiety was found to cause a slight increase in lipophilicity in betulin-based hybrids. mdpi.com

| Compound Series | Lipophilicity Trend (logP) | Method | Reference |

|---|---|---|---|

| Quinoline vs. Naphthoquinone Hybrids | This compound < 1,4-Naphthoquinone | RP-TLC (logPTLC) | nih.govmdpi.com |

| Isomeric Quinoline Hybrids | This compound < 5,8-Isoquinolinedione | RP-TLC (logPTLC) | nih.gov |

| C-2 Substituted 5,8-Quinolinediones | H < C=O < Me < Cl < Pyrrolidinyl < Morpholinyl | RP-TLC (logPTLC) | nih.gov |

| Betulin-5,8-quinolinedione Hybrids | Introduction of C-2 methyl group slightly increases lipophilicity. | RP-TLC (logPTLC) | mdpi.com |

Molecular Mechanisms of Biological Activity of 5,8 Quinolinedione and Its Derivatives

Mechanism of Action as NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Substrates/Inhibitors

The interaction of 5,8-quinolinedione derivatives with NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones, is a critical aspect of their biological effects. This enzyme is often overexpressed in various tumor cells, making it a key target for cancer chemotherapy. nih.gov The biological action of compounds containing the this compound moiety is largely dependent on their capacity to form radicals within the body. mdpi.com

The this compound scaffold is fundamental to the biological activity of these compounds. mdpi.com This structural feature is essential for the interaction with NQO1. uni.lu Molecular docking studies have revealed that the this compound moiety binds to the hydrophobic active site of the NQO1 enzyme. nih.gov This interaction involves key amino acid residues such as Tryptophan-105, Tyrosine-128, and Phenylalanine-178. nih.gov The core structure of this compound is crucial for the redox cycling and interaction with biological targets like NQO1, which in turn generates cytotoxic radicals. nih.gov

The rate at which NQO1 converts this compound derivatives can be significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. These enzymatic conversion rates are a measure of how efficiently the compounds act as substrates for NQO1.

Substituents at the C-2, C-6, and C-7 positions of the this compound moiety have been shown to affect activity. ontosight.ai For instance, the introduction of a methyl group at the C-2 position of the this compound can have a negligible or even a reducing effect on the conversion rates compared to the unsubstituted compound. ontosight.ainih.gov Conversely, the oxidation of a methyl group at the C-2 position to a formyl group increases the conversion rate. guidetomalariapharmacology.org The presence of a hydroxyl group or a chlorine atom at the C-2 position also enhances the enzymatic conversion rate. guidetomalariapharmacology.org

Studies on hybrid molecules have shown that the type of 1,4-quinone moiety influences NQO1 activity, with the following order observed: 2-methyl-5,8-quinolinedione > this compound > 1,4-naphthoquinone (B94277) > 5,8-isoquinolinedione. ontosight.ai Furthermore, 7-amino analogues of quinoline-5,8-diones have been demonstrated to be generally better substrates for NQO1 than their 7-amido counterparts. wikipedia.orgmetabolomicsworkbench.org Compounds with smaller heteroaromatic substituents at the C-2 position also tend to be better substrates. wikipedia.orgmetabolomicsworkbench.org

Table 1: Enzymatic Conversion Rates of Selected this compound Derivatives by NQO1

| Compound | Substituent(s) | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) | Reference |

|---|---|---|---|

| Streptonigrin (B15502) | Complex | 725 | ontosight.ai |

| 6,7-dichloro-5,8-quinolinedione | 6,7-dichloro | 872 | guidetomalariapharmacology.orgmdpi.com |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | 6,7-dichloro, 2-methyl | 890 | guidetomalariapharmacology.orgmdpi.com |

| 6,7-dichloro-2-formyl-5,8-quinolinedione | 6,7-dichloro, 2-formyl | Higher than dichloro parent | guidetomalariapharmacology.org |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 6,7-dichloro, 2-hydroxy | Higher than dichloro parent | guidetomalariapharmacology.org |

| 2,6,7-trichloro-5,8-quinolinedione | 2,6,7-trichloro | Higher than dichloro parent | mdpi.com |

The role of NQO1 in the cytotoxicity of this compound derivatives is complex. While some derivatives are selectively toxic to cancer cells overexpressing NQO1, for many others, NQO1 provides a protective effect against their cytotoxicity. wikipedia.orgmetabolomicsworkbench.org This suggests that the two-electron reduction by NQO1 can lead to the formation of less toxic hydroquinones, which can then be detoxified through glucuronidation.

However, some derivatives, such as 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione and 7-amino-2-(2-pyridinyl)quinoline-5,8-dione, have demonstrated selective cytotoxicity towards NQO1-expressing cells. wikipedia.org This selective toxicity is often associated with the generation of reactive oxygen species (ROS) through the redox cycling of the quinone, leading to cellular damage and apoptosis. nih.gov

Enzymatic Conversion Rates and Substituent Effects

Interference with Nucleic Acid Synthesis and Function

Beyond their interaction with NQO1, this compound derivatives can exert their biological effects by directly interfering with the synthesis and function of nucleic acids.

Certain this compound derivatives have been shown to inhibit the synthesis of both DNA and RNA. For example, 6-anilino-5,8-quinolinedione (B1675718) has been identified as an inhibitor of DNA synthesis. nih.govnih.gov The mechanism for this inhibition can be indirect, for instance, through the elevation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn can block DNA synthesis. nih.govnih.gov

Some derivatives can also interfere with RNA-related processes. For instance, 6,7-dichloro-5,8-quinolinedione and its derivatives have been found to inhibit the binding of the HIV-1 matrix protein to RNA. nih.govnih.gov

Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during replication and transcription. ontosight.ai Inhibition of this enzyme can lead to DNA damage and cell death. ontosight.ai Some quinolinedione derivatives have been investigated for their potential to inhibit topoisomerase II. ontosight.aiacs.org For example, an ABC ring analogue of streptonigrin, which is a this compound derivative, was studied for its effect on topoisomerase II, although in this particular case, it did not inhibit the enzyme's activity, unlike streptonigrin itself. nih.gov The broader class of quinolones is well-known to inhibit DNA gyrase (a type II topoisomerase) by forming a stable complex with the enzyme, thereby preventing the re-ligation of DNA strands. uobabylon.edu.iq While the precise mechanism for all this compound derivatives is not fully elucidated, their structural similarity to other topoisomerase inhibitors suggests a potential for similar modes of action. wikipedia.org

DNA Strand Cleavage by Reactive Oxygen Species

The this compound structure is associated with the generation of reactive oxygen species (ROS), which can lead to DNA strand cleavage. The process of DNA cleavage by such compounds often involves oxidative mechanisms. researchgate.net The generation of ROS, such as singlet oxygen, can be initiated through photochemical processes. researchgate.net While the direct mechanism of this compound inducing DNA cleavage through ROS is a subject of ongoing research, the principle that small molecules can facilitate DNA cleavage via the production of diffusible intermediates like hydrogen peroxide is established. acs.org The interaction of these reactive species with DNA can result in damage to the deoxyribose backbone and nucleotide bases, ultimately causing single or double-strand breaks. researchgate.netmdpi.com Some quinoline-5,8-dione derivatives have been shown to intercalate into DNA strands, causing structural damage that can inhibit replication and transcription.

Induction of Apoptosis and Modulation of Cellular Pathways

This compound and its derivatives are known to induce apoptosis, or programmed cell death, through the modulation of various cellular pathways.

Mitochondrial Apoptotic Pathway Activation

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound derivatives. This pathway is initiated by various intracellular stresses, including DNA damage. promega.de The activation of the mitochondrial pathway involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. promega.defrontiersin.org